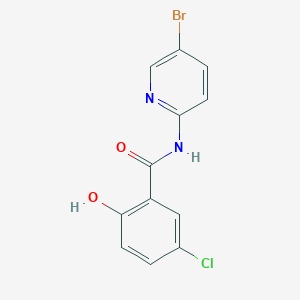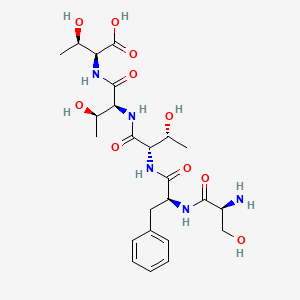
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine is a synthetic oligopeptide composed of five amino acids: L-serine, L-phenylalanine, and three L-threonine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-threonine residues).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the peptide backbone can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups on the threonine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives of threonine residues.
Reduction: Reduced peptide backbone with secondary alcohols.
Substitution: Substituted threonine residues with various functional groups.
Applications De Recherche Scientifique
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-serine: Similar structure but with a serine residue instead of the third threonine.
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-tyrosine: Similar structure but with a tyrosine residue instead of the third threonine.
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-glutamine: Similar structure but with a glutamine residue instead of the third threonine.
Uniqueness
L-Seryl-L-phenylalanyl-L-threonyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple threonine residues provide multiple sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
823233-29-0 |
|---|---|
Formule moléculaire |
C24H37N5O10 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H37N5O10/c1-11(31)17(22(36)28-18(12(2)32)23(37)29-19(13(3)33)24(38)39)27-21(35)16(26-20(34)15(25)10-30)9-14-7-5-4-6-8-14/h4-8,11-13,15-19,30-33H,9-10,25H2,1-3H3,(H,26,34)(H,27,35)(H,28,36)(H,29,37)(H,38,39)/t11-,12-,13-,15+,16+,17+,18+,19+/m1/s1 |
Clé InChI |
RODSKOQIOPXZFB-DLUMUDRGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
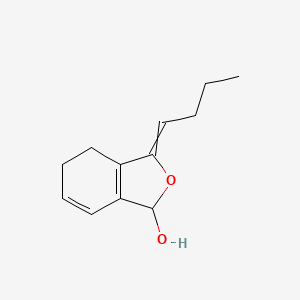
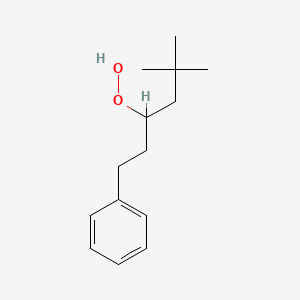

methanone](/img/structure/B14223922.png)
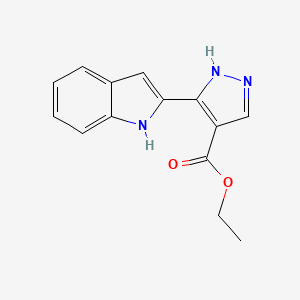
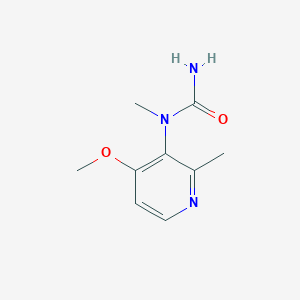
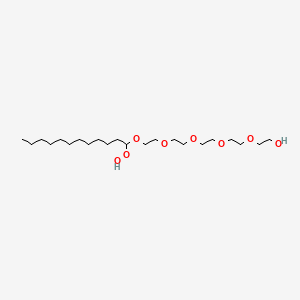
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
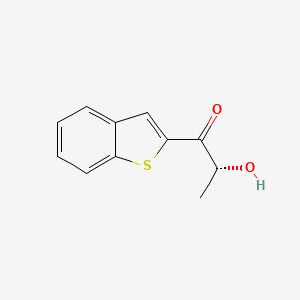
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
